1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione
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Overview
Description
1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione is a complex heterocyclic compound It is known for its unique structural features, which include fused imidazole, thiazole, and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione typically involves a multi-step process. One effective method is the 1,3-dipolar cycloaddition of azomethine ylides to activated unsaturated compounds. This reaction is carried out under thermal conditions, where azomethine ylides are generated in situ from paraformaldehyde and N-substituted amino acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with azomethine ylides.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Azomethine Ylides: Generated from paraformaldehyde and N-substituted amino acids under thermal conditions.
Solvents: Common solvents include dichloromethane and toluene.
Catalysts: Lewis acids such as zinc chloride can be used to facilitate certain reactions.
Major Products
The major products formed from these reactions include various spirooxindole derivatives, which are of interest due to their potential biological activities .
Scientific Research Applications
1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antitumor agents due to their cytotoxicity against various human tumor cell lines.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione involves its interaction with specific molecular targets. The compound’s fused ring system allows it to fit into the active sites of enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of this compound lies in its fused ring system, which combines multiple pharmacophore fragments into a single molecule. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for scientific research .
Properties
Molecular Formula |
C20H19N5O2S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4,6-dimethyl-3,7-diphenyl-10-thia-1,2,4,6,8-pentazatricyclo[7.3.0.03,7]dodec-8-ene-5,12-dione |
InChI |
InChI=1S/C20H19N5O2S/c1-23-18(27)24(2)20(15-11-7-4-8-12-15)19(23,14-9-5-3-6-10-14)21-17-25(22-20)16(26)13-28-17/h3-12,22H,13H2,1-2H3 |
InChI Key |
ZECIXDRLCSFTLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C2(C1(NN3C(=O)CSC3=N2)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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